ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate, also known as TMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMB-4 belongs to the class of piperazinecarboxylate derivatives and has been found to exhibit promising pharmacological properties in various studies.
Mechanism of Action
The exact mechanism of action of ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate is not fully understood. However, it is believed that ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate exerts its pharmacological effects by modulating various signaling pathways in the body. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate also increases the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate in lab experiments is its high purity and stability. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate and its potential therapeutic applications.
Scientific Research Applications
Ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. ethyl 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarboxylate has also been shown to have a positive effect on the immune system, making it a potential candidate for treating autoimmune diseases.
properties
IUPAC Name |
ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-5-25-17(21)19-8-6-18(7-9-19)16(20)12-10-13(22-2)15(24-4)14(11-12)23-3/h10-11H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBCIJQPVCJEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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